Peucedanin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133-26-6 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3 |
InChI Key |
YQBNJPACAUPNLV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
Canonical SMILES |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
melting_point |
85.0 °C |
Other CAS No. |
133-26-6 |
Synonyms |
peucedanin |
Origin of Product |
United States |
Advanced Isolation, Purification, and Characterization Methodologies of Peucedanin
Extraction Techniques
The initial step in obtaining peucedanin from plant material involves efficient extraction. The choice of extraction technique and solvent significantly influences the yield and composition of the crude extract.
Traditional methods, such as Soxhlet extraction, have been widely employed. For instance, this compound has been isolated from Peucedanum tauricum fruits following Soxhlet extraction with petroleum ether. mdpi.comfishersci.caresearchgate.net Maceration, another conventional method, has also been utilized with solvents like petroleum ether or methanol (B129727) for extracting coumarins, including this compound, from Peucedanum tauricum leaves and fruits. mdpi.comatamanchemicals.com
More advanced techniques, such as Accelerated Solvent Extraction (ASE), have demonstrated superior efficiency for the extraction of coumarins. Dichloromethane (B109758), when used with ASE, has shown high recovery rates for this compound and other coumarins from Peucedanum luxurians fruits, ensuring comprehensive extraction in a shorter time with reduced solvent volumes. wikipedia.orgnih.gov Liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) has also been reported for the isolation of related pyranocoumarins, such as Praeruptorin D, from Radix Peucedani. nih.gov The selection of the appropriate solvent is crucial, as it directly impacts the concentration of the target compounds in the crude extract. wikipedia.org
Chromatographic Separation Methodologies
Following extraction, chromatographic techniques are indispensable for separating this compound from the complex mixture of compounds present in plant extracts. These methods leverage differences in physicochemical properties to achieve high purity.
Counter-Current Chromatography (CCC) and its Variants (e.g., Centrifugal Partition Chromatography, High-Performance Countercurrent Chromatography)
Counter-Current Chromatography (CCC), encompassing techniques like Centrifugal Partition Chromatography (CPC) and High-Speed/Performance Countercurrent Chromatography (HSCCC/HPCCC), is a powerful liquid-liquid separation method. A key advantage of CCC is the absence of a solid stationary phase, which eliminates irreversible adsorption of the sample, leading to high recovery rates. mdpi.comnih.govnih.gov
Centrifugal Partition Chromatography (CPC) has been successfully applied for the isolation of this compound, 8-methoxythis compound, and bergapten (B1666803) from Peucedanum tauricum fruits. mdpi.comfishersci.caresearchgate.netnih.govmdpi.com An optimized biphasic solvent system consisting of n-heptane-ethyl acetate-methanol-water (5:2:5:2, v/v/v/v) in the ascending mode of elution has proven effective. mdpi.comfishersci.caresearchgate.net Typical operating parameters include a flow rate of 3 mL/min and a rotation speed of 1600 rpm. mdpi.comfishersci.caresearchgate.net In a single run, purities of 95.6% for this compound, 98.1% for 8-methoxythis compound, and approximately 100% for bergapten have been achieved. mdpi.comfishersci.caresearchgate.net This method has also demonstrated scalability, with successful transfers from analytical (20 mg crude extract) to semi-preparative scales (150 mg crude extract). mdpi.comresearchgate.net
High-Performance Countercurrent Chromatography (HPCCC) is another variant used for isolating this compound and other coumarins, particularly from Peucedanum luxurians. wikipedia.orgresearchgate.netnih.gov A solvent system of n-hexane-ethyl acetate-methanol-water (6:5:6:5, v/v/v/v) in descending mode has been used. wikipedia.orgresearchgate.net HPCCC has yielded this compound with a high purity of 99.7% in some applications. researchgate.net HPCCC can also be coupled with preparative HPLC for further purification of fractions that are not entirely pure after the initial CCC separation. wikipedia.orgresearchgate.netnih.gov Furthermore, a two-dimensional hyphenation of CCC and HPLC (2D CCC × HPLC) has been developed for the comprehensive separation of coumarin (B35378) derivatives from extracts like Peucedanum praeruptorium Dunn. mdpi.com
Table 1: Representative CCC/CPC Conditions for this compound Separation
| Technique | Plant Source | Solvent System (v/v/v/v) | Mode | Flow Rate | Rotation Speed | Purity of this compound | Reference |
| CPC | P. tauricum | n-heptane:ethyl acetate:methanol:water (5:2:5:2) | Ascending | 3 mL/min | 1600 rpm | 95.6% | mdpi.comfishersci.caresearchgate.net |
| HPCCC | P. luxurians | n-hexane:ethyl acetate:methanol:water (6:5:6:5) | Descending | 3 or 6 mL/min | 1600 rpm | 99.7% | wikipedia.orgresearchgate.net |
High-Performance Liquid Chromatography (HPLC) and Semi-Preparative Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both analytical assessment and preparative purification of this compound and related coumarins. mdpi.comwikipedia.orgresearchgate.netatamanchemicals.comnih.govnih.govmdpi-res.comctdbase.orgnih.gov
Analytical HPLC is routinely employed for the identification and quantitative analysis of this compound in complex matrices. It is often coupled with Diode Array Detection (DAD) for comprehensive spectral information. mdpi.comwikipedia.orgresearchgate.netatamanchemicals.comnih.govwindows.net For instance, reversed-phase HPLC on a C18 column with a methanol-water (75:25, v/v) mobile phase and UV detection at 323 nm has been used for the analysis of Praeruptorin D from Radix Peucedani. nih.gov this compound itself has been detected and identified in methanolic extracts of Peucedanum tauricum leaves using RP HPLC with DAD, exhibiting a characteristic retention time of approximately 16.8 minutes. atamanchemicals.com
Semi-preparative HPLC plays a crucial role in purifying compounds in microgram to lower-milligram quantities, bridging the gap between analytical detection and large-scale preparative purification. ctdbase.orgnih.gov It is frequently utilized as a secondary purification step when initial chromatographic separations, such as CCC/HPCCC, yield fractions that require further refinement to achieve higher purity. wikipedia.orgresearchgate.netnih.gov For example, 8-methoxythis compound, obtained with a purity of 80-95% from HPCCC, was subsequently purified to 99.7% using semi-preparative HPLC. researchgate.net C18 columns are commonly used for these applications, with larger column sizes and flow rates compared to analytical HPLC, but still within a scale suitable for targeted purification of specific compounds. mdpi-res.comnih.gov
Other Chromatographic Approaches (e.g., Silica (B1680970) Gel, Thin-Layer Chromatography)
Beyond advanced liquid chromatography, more traditional chromatographic methods remain valuable in the isolation and purification workflow of this compound.
Silica Gel Column Chromatography is a common technique for the initial separation and purification of crude plant extracts containing this compound and other coumarins. nih.govmdpi-res.comnih.govnih.gov It serves to reduce the complexity of the extract before more refined separation methods are applied. Eluents for silica gel chromatography can vary, often including chloroform (B151607) and mixtures of chloroform with ethanol. mdpi-res.com
Thin-Layer Chromatography (TLC) is a simple yet effective method used for various purposes, including monitoring reaction progress, assessing the purity of fractions, and performing preliminary separations. atamanchemicals.comnih.govmdpi-res.comresearchgate.netresearchgate.net Both normal-phase (NP-TLC) and reversed-phase (RP-TLC) variants have been applied in the analysis of coumarins. atamanchemicals.com Silica gel 60 is a frequently used stationary phase for TLC. atamanchemicals.commdpi-res.com Compounds on TLC plates can be visualized under UV light or by treatment with iodine vapor. mdpi-res.com Preparative TLC (PTLC) can also be employed as a preliminary fractionation step to isolate coumarin-rich bands before further purification by techniques like HPLC. atamanchemicals.com
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Accurate structural elucidation and purity assessment are paramount for characterizing isolated this compound. Mass Spectrometry (MS) plays a central role in these processes.
Mass Spectrometry (e.g., EI-MS, ESI-MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and structure of this compound, as well as for evaluating its purity. mdpi.comwikipedia.orgresearchgate.netnih.govwindows.net this compound has a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol . thegoodscentscompany.com
Electron Ionization Mass Spectrometry (EI-MS) is considered a "hard" ionization technique. It typically involves bombarding gas-phase molecules with electrons, which can cause significant fragmentation of the molecule. The resulting fragmentation pattern provides characteristic ions that are highly valuable for structural elucidation, especially for smaller, volatile molecules. EI-MS is often coupled with Gas Chromatography (GC-MS) for the analysis of volatile compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that typically produces protonated or deprotonated molecular ions (e.g., [M+H]+ or [M-H]-) with minimal fragmentation. mdpi.comwikipedia.orgresearchgate.netnih.govwindows.net This characteristic makes ESI-MS particularly useful for determining the molecular weight of compounds. ESI-MS is highly compatible with liquid chromatography (LC-ESI-MS or HPLC-ESI-MS), enabling online identification and analysis of complex mixtures directly from chromatographic separations. mdpi.comwikipedia.orgresearchgate.netnih.govwindows.net HPLC-DAD-ESI-MS is a powerful hyphenated technique that combines chromatographic separation, UV detection, and mass spectral analysis for comprehensive identification and quantitative analysis of methoxyfuranocoumarins like this compound. mdpi.comresearchgate.net For this compound, the predicted m/z for the [M+H]+ adduct is 259.09648.
When initial ESI-MS provides limited fragmentation, ESI-MS/MS (tandem mass spectrometry) can be employed. This technique involves selecting a precursor ion from the first mass analyzer and subjecting it to further fragmentation, yielding more detailed structural information through the analysis of fragment ions. windows.net This approach is particularly beneficial for complex molecules, providing a deeper insight into their molecular architecture.
In addition to mass spectrometry, other advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR, 1H NMR, and 13C NMR), are routinely used in conjunction with MS for definitive structural elucidation of this compound. wikipedia.orgnih.govnih.govnih.gov
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C15H14O4 | thegoodscentscompany.com |
| Molecular Weight | 258.27 g/mol | thegoodscentscompany.com |
| Monoisotopic Mass | 258.08920892 Da | |
| Predicted [M+H]+ m/z | 259.09648 | |
| Ionization Methods | EI-MS, ESI-MS (often coupled with LC) | mdpi.comwikipedia.orgresearchgate.netnih.govwindows.net |
Pharmacological Activities and Molecular Mechanisms of Peucedanin: Preclinical Investigations
Anticancer and Antiproliferative Research
Preclinical studies have explored Peucedanin's ability to inhibit the growth and viability of cancer cells in vitro.
In Vitro Cytotoxicity and Growth Inhibition in Neoplastic Cell Lines
This compound has demonstrated cytotoxic and antiproliferative effects across several human cancer cell lines. It has been reported to be active against human hepatic carcinoma HepG2 cells and Ehrlich's tumor cells. researchgate.net Furthermore, this compound has shown effectiveness in inducing apoptosis and inhibiting heat-shock protein expression in human cervical carcinoma HeLa cells. researchgate.netresearchgate.net
While direct specific IC50 values for pure this compound against all requested cell lines (HepG2, HeLa, Ehrlich's tumor cells, K562, HL-60, L1210, A549) are not extensively detailed in the current search results, studies on Peucedanum nebrodense acetone (B3395972) extract, which contains furocoumarins like this compound, have provided some insights. This extract exhibited antiproliferative effects against human chronic myelogenous leukemia K562 cells and murine leukemia L1210 cells with IC50 values of 0.27 µg/mL. researchgate.netabu.edu.ng It also showed moderate activity against human leukemia HL-60 cells, with an IC50 value of 14.0 µg/mL. researchgate.netabu.edu.ng It is important to note that these specific IC50 values pertain to the extract of Peucedanum nebrodense and not necessarily to pure this compound. Direct IC50 values for pure this compound against A549 cells were not found in the conducted searches.
Mechanistic Insights into Apoptosis Induction and Cell Cycle Modulation
This compound exerts its anticancer effects primarily through the induction of apoptosis and modulation of key cellular proteins.
This compound has been shown to induce early stages of apoptosis in HeLa cells. This effect was demonstrated through Annexin V-Cy3 testing, with studies indicating low levels of necrosis. researchgate.netmdpi.com The process of apoptosis is characterized by distinct morphological features, including cell shrinkage, plasma membrane blebbing, nuclear condensation, and DNA fragmentation. mdpi.com Annexin V testing is a common method for detecting early apoptosis by identifying the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane. mdpi.com
This compound influences the expression of heat-shock proteins (HSPs), which are crucial for cell survival under stress conditions. In HeLa cells, incubation with this compound at a concentration of 15 µg/mL for 24 hours significantly inhibited the expression of Hsp 72 by 77.5% and Hsp 27 by 74.0%. researchgate.netmdpi.com This inhibition of HSP expression may contribute to the apoptotic effects observed with this compound. mdpi.com While one earlier study mentioned increased levels of Hsp 27 and Hsp 72 in HeLa cells treated with this compound, more detailed investigations specifically reported the inhibition of these proteins. researchgate.net
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, AKT, and JNK1/2, play critical roles in regulating various cellular processes such as proliferation, differentiation, survival, and apoptosis. While other coumarins and extracts from Peucedanum species have been investigated for their effects on these pathways, direct preclinical investigations focusing solely on the modulation of ERK1/2, AKT, or JNK1/2 pathways by pure this compound were not found in the conducted searches.
Nuclear Factor-kappa B (NF-κB) is a transcription factor involved in inflammatory responses and cell survival, often aberrantly activated in cancer. Although studies on extracts like Peucedani Japonici Radix have indicated inhibition of the NF-κB pathway, direct preclinical investigations detailing the specific influence of pure this compound on NF-κB activation were not identified in the conducted searches.
Impact on Cellular RNA Content and Gene Expression
Preclinical investigations have demonstrated that this compound can influence cellular RNA content and gene expression. Studies have shown a dose-dependent reduction of RNA content in G1 cells treated with coumarins. Specifically, this compound, isolated from Peucedanum tauricum fruits, at a concentration of 15 µg/mL, significantly inhibited the expression of heat-shock protein (Hsp) 72 and Hsp 27 in HeLa B human carcinoma cells by 77.5% and 74.0%, respectively. researchgate.net
Antimicrobial Activity Studies
This compound and its derived compounds have been investigated for their antimicrobial properties, demonstrating efficacy against a range of bacterial pathogens.
Efficacy Against Bacterial Pathogens and Associated Microorganisms
While this compound itself exhibits antimicrobial activity, its potency has been noted to be less than that of some modern antibiotic drugs. scispace.com However, the design and evaluation of this compound-derived hybrids have yielded promising results.
Research on coumarin-1,2,3-triazole hybrids obtained from natural furocoumarin this compound has shown significant antibacterial activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Actinomyces viscosus, and Escherichia coli. researchgate.netwikipedia.orgnih.govnih.gov
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound-Derived Hybrids Against Bacterial Pathogens
| Compound Type / Hybrid | Pathogen | MIC Range (µg/mL) | Reference |
| Coumarin-benzoic acid hybrids (4c, 42c, 29) | Staphylococcus aureus | 0.16–6.28 | researchgate.netwikipedia.org |
| 1,2,3-triazolyloct-1-inyl linked coumarin-2,3-furocoumarin hybrid (37c) | Bacillus subtilis | 0.02–0.15 | researchgate.netwikipedia.org |
| 1,2,3-triazolyloct-1-inyl linked coumarin-2,3-furocoumarin hybrid (37c) | Escherichia coli | 0.02–0.15 | researchgate.netwikipedia.org |
Design and Evaluation of this compound-Derived Antimicrobial Hybrids
The synthesis of 1,2,3-triazole-substituted coumarins and 1,2,3-triazolyl or 1,2,3-triazolylalk-1-inyl-linked coumarin-2,3-furocoumarin hybrids has been achieved through cross-coupling and copper-catalyzed azide-alkyne cycloaddition reactions, utilizing this compound as a natural furocoumarin precursor. researchgate.netwikipedia.org These synthesized compounds were subsequently evaluated for their in vitro antibacterial activity.
Specific hybrids, such as coumarin-benzoic acid hybrids (4c, 42c) and 3-((4-acetylamino-3-(methoxycarbonyl)phenyl)ethynyl)coumarin (29), demonstrated promising activity against Staphylococcus aureus. researchgate.netwikipedia.org Furthermore, the 1,2,3-triazolyloct-1-inyl linked coumarin-2,3-furocoumarin hybrid (37c) exhibited high selectivity against Bacillus subtilis and Escherichia coli. researchgate.netwikipedia.org Detailed studies involving molecular docking simulations were performed to investigate the interactions of these promising substances with targeted proteins, such as MurB, suggesting potential mechanisms of action. researchgate.netwikipedia.org
Cardiovascular Pharmacological Actions
Investigations into the cardiovascular effects of Peucedanum species and their constituents, including coumarins, have revealed potential pharmacological actions.
Calcium Channel Modulation and Vasorelaxant Effects
While direct studies specifically on isolated this compound's calcium channel modulation and vasorelaxant effects are limited in the provided search results, the crude extract and pure compounds from Peucedani Radix (the dried roots of Peucedanum praeruptorum Dunn), which contains various coumarins, have shown vasorelaxant effects. researchgate.netwikipedia.orgresearchgate.netkoreascience.krnih.govnih.gov For instance, praeruptorin A, another natural coumarin (B35378) found in Peucedani Radix, has been shown to relax tracheal smooth muscle by blocking potential-dependent Ca2+ channels and inhibiting intracellular Ca2+ release. researchgate.net This suggests that coumarins, as a class, can influence calcium channels and exert vasorelaxant actions. The vasorelaxant effects of Peucedani Radix have been linked to the inhibition of Ca2+ inflow and involvement of the NO-cGMP pathway.
Cardioprotective Potential
Similar to vasorelaxant effects, the cardioprotective potential has been primarily observed in the crude extract and pure compounds derived from Peucedani Radix. researchgate.netwikipedia.orgresearchgate.netkoreascience.krnih.gov Praeruptorins, a group of angular-type pyranocoumarins found in Peucedanum species, have been reported to possess cardiac protective properties. researchgate.net Further research is warranted to elucidate the specific cardioprotective mechanisms and direct contributions of isolated this compound.
Anti-inflammatory InvestigationsPeucedani Radix, the plant from which this compound is derived, has demonstrated significant anti-inflammatory and antioxidant activities in various preclinical investigationsum.edu.moscispace.com. The roots of Peucedanum praeruptorum Dunn are recognized for their anti-inflammatory effectsmdpi.com.
Modulation of Inflammatory Mediators and Signaling PathwaysResearch on coumarins, the class of compounds to which this compound belongs, has revealed their involvement in modulating inflammatory mediators and signaling pathways. For instance, Praeruptorin A (Pd-Ia), another coumarin found in Radix Peucedani, has demonstrated potent anti-inflammatory effects by regulating the nuclear factor kappa B (NF-κB) pathwaynih.govresearchgate.netoatext.com. Pd-Ia significantly reduced levels of inflammatory mediators such as interleukin (IL)-4, IL-5, IL-13, leukotriene C4 (LTC4), eotaxin, and interferon gamma (INF-γ) in bronchoalveolar lavage fluid (BALF) and immunoglobulin (Ig) E in serum in a murine model of chronic asthmanih.gov. In ischemia-reperfusion (I/R) myocardium, Pd-Ia decreased NF-κB activity and reduced tumor necrosis factor-α (TNF-α) expressionnih.gov. In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, Pd-Ia inhibited the production of nitric oxide (NO), TNF-α, and IL-1β in a dose-dependent manner, and also suppressed inducible nitric oxide synthase (iNOS) expression at both protein and gene levelsnih.gov. Praeruptorins A and B have been shown to suppress the expression of genes involved in inflammation, including TNF, CCL20, and IL1R1, with Praeruptorin B exhibiting higher potency in inhibiting NO production by decreasing iNOS expressionmdpi.com. Additionally, Pd-Ia suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines (IL-8, MCP-2), and adhesion molecules (VCAM-1) in LPS-stimulated human umbilical vein endothelial cells (HUVECs), a mechanism mediated by the activation of peroxisome proliferator-activated receptor-α (PPAR-α), which antagonizes the NF-κB signaling pathwayoatext.com. The NF-κB signaling system plays a crucial role in inflammation, activating the transcription of pro-inflammatory genesoatext.commdpi.com.
Table 1: Modulation of Inflammatory Mediators and Pathways by Peucedanum Constituents
| Constituent/Extract | Inflammatory Mediators/Pathways Modulated | Observed Effect | Reference |
| Peucedani Radix (extract) | NF-κB pathway, pro-inflammatory factors (NO, iNOS, COX-2, PGE2, IL-1β, TNF-α) | Suppression/Inhibition | scispace.comnih.gov |
| Praeruptorin A (Pd-Ia) | NF-κB pathway, IL-4, IL-5, IL-13, LTC4, eotaxin, INF-γ, IgE, TNF-α, NO, IL-1β, iNOS, IL-6, IL-8, MCP-2, VCAM-1, PPAR-α | Regulation/Reduction/Inhibition/Suppression/Activation | mdpi.comnih.govresearchgate.netoatext.com |
| Praeruptorin B | NO, iNOS, TNF, CCL20, IL1R1 | Inhibition/Suppression | mdpi.com |
Neuroprotective ResearchThe roots of Peucedanum species, including Peucedani Radix (PR), have demonstrated neuroprotective properties. PR has been shown to protect neurons from ischemic brain injury in mice through its antioxidant and anti-inflammatory activitiesscispace.com. This protective effect involves the suppression of infarction in mouse brains following middle cerebral artery occlusion (MCAO) by reducing oxidative stress (evidenced by decreased inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS)) and regulating the expression of pro-inflammatory factors such as IL-1β and TNF-αscispace.com. Extracts of Peucedanum praeruptorum are also reported to exhibit neuroprotective effectsresearchgate.net. Coumarins, the class of compounds to which this compound belongs, generally possess neuroprotective propertiesnih.gov.
Acetylcholinesterase Inhibition and Cerebral Blood Flow EnhancementPeucedanum species have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine (B1216132), a neurotransmitter crucial for memory and learningresearchgate.net. Acetylcholinesterase inhibitors (AChEIs) are known to increase acetylcholine levels, leading to improved cognitive performance, memory retention, and neuroprotectionthenakedpharmacy.com. Furthermore, AChEIs modulate the autoregulation of cerebral blood flow and can attenuate ischemic brain metabolism, particularly in hypertensive conditionsnih.gov. They contribute to localized arterial dilatation, thereby increasing cerebral perfusionnih.gov. Peucedani Radix (Qian-hu) has also exhibited coronary dilatory activitiesum.edu.mo. Praeruptorin A (Pd-Ia), another coumarin from Peucedanum, has been shown to significantly improve coronary blood flow, reduce mean aortic pressure, and systemic vascular resistance in anesthetized dogs, leading to improved myocardial functionnih.gov.
Table 2: Neuroprotective and Cognitive-Related Effects of Peucedanum Constituents
| Constituent/Extract | Observed Effect | Underlying Mechanism/Associated Factor | Reference |
| Peucedani Radix (PR) | Neuroprotection against ischemic brain injury | Antioxidant and anti-inflammatory activities, reduction of iNOS and ROS, regulation of IL-1β and TNF-α | scispace.com |
| Peucedanum species (extracts) | Acetylcholinesterase inhibition | Inhibition of AChE enzyme | researchgate.net |
| Peucedani Radix (Qian-hu) | Coronary dilatory activities | Vasodilation | um.edu.mo |
| Praeruptorin A (Pd-Ia) | Improved coronary blood flow, reduced mean aortic pressure, improved myocardial function | Vasodilation, reduction of systemic vascular resistance | nih.gov |
Miscellaneous Biological Activities
Immunomodulatory Effects
Preclinical studies indicate that this compound and related coumarins from Peucedanum species possess notable immunomodulatory and anti-inflammatory properties. Extracts from Peucedanum japonicum, a plant in the same genus, have demonstrated anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB/MAPK JNK pathways in RAW264.7 macrophages and in animal models of septic shock. nih.govresearchgate.net
More directly, pyranocoumarins isolated from Radix Peucedani (the dried roots of Peucedanum praeruptorum Dunn), which is a source of this compound, have shown anti-inflammatory activity. These compounds significantly reduced the production of nitric oxide (NO) and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-induced RAW 264.7 macrophage cells. nih.gov Similarly, dl-praeruptorin A (Pd-Ia), another coumarin from Radix Peucedani, inhibited pro-inflammatory gene expression in LPS-stimulated human umbilical vein endothelial cells (HUVECs). This effect was mediated by activating peroxisome proliferator-activated receptor-α (PPAR-α) and suppressing NF-κB activity, leading to a reduction in mRNA expression of TNF-α, IL-1β, IL-6, IL-8, monocyte chemoattractant protein 2 (MCP-2), and vascular adhesion molecule 1 (VCAM-1). oatext.comoatext.com These findings collectively suggest that this compound, as a furanocoumarin found in these plants, may contribute to similar anti-inflammatory mechanisms by modulating key inflammatory pathways and cytokine production.
Table 1: Summary of Immunomodulatory Effects of Peucedanum Constituents
| Compound/Extract | Cell Line/Model | Key Mechanism/Effect | Reference |
| P. japonicum aqueous extract | RAW264.7 macrophages, septic shock animal model | Suppressed LPS-induced NF-κB/MAPK JNK pathways, reduced inflammation | nih.govresearchgate.net |
| Pyranocoumarins from Radix Peucedani | LPS-induced RAW 264.7 cells | Reduced NO production, decreased IL-1β, IL-6, and TNF-α release | nih.gov |
| dl-praeruptorin A (Pd-Ia) from Radix Peucedani | LPS-stimulated HUVECs | Activated PPAR-α, suppressed NF-κB activity, reduced pro-inflammatory gene expression (TNF-α, IL-1β, IL-6, IL-8, MCP-2, VCAM-1) | oatext.comoatext.com |
P-glycoprotein Inhibition and Multidrug Resistance Reversal
Multidrug resistance (MDR) in cancer cells, often mediated by the overexpression and increased activity of efflux pumps like P-glycoprotein (P-gp/ABCB1), poses a significant challenge in chemotherapy. frontiersin.orgfrontiersin.orgmdpi.com Preclinical investigations have explored the potential of this compound and related compounds to reverse this resistance.
Notably, pyranocoumarins isolated from Radix Peucedani have demonstrated significant MDR reversal activity in drug-resistant cancer cell lines, specifically KB-V1 cells. These compounds were shown to increase the intracellular accumulation of doxorubicin (B1662922), a common chemotherapeutic agent. The mechanism involved the down-regulation of P-gp expression at both protein and mRNA levels, and a transient reduction in cellular ATP content, which is crucial for P-gp's efflux function. nih.gov This suggests that compounds from Radix Peucedani, including potentially this compound, can interfere with P-gp's ability to pump out cytotoxic drugs, thereby re-sensitizing cancer cells to chemotherapy. Another furanocoumarin, oxythis compound, also exhibited a moderate inhibitory effect on ABCB1, further supporting the potential of this class of compounds in MDR reversal. tandfonline.com
Table 2: Multidrug Resistance Reversal by Peucedanum Constituents
| Compound/Class | Cell Line | Effect on MDR | Mechanism of Action | Reference |
| Pyranocoumarins from Radix Peucedani | KB-V1 (MDR) cells | Increased doxorubicin accumulation, reversed MDR | Down-regulated P-gp protein and mRNA expression, reduced cellular ATP content | nih.gov |
| Oxythis compound | ABCB1 overexpressing MDR mouse T-lymphoma cells | Moderate ABCB1 inhibiting effect (FAR: 2.22) | Inhibition of efflux pump function | tandfonline.com |
Anticoagulant Activity and Coagulation Factor Interactions
This compound derivatives have been investigated for their anticoagulant properties and interactions with coagulation factors. Preclinical studies involving synthesized bicoumarins, derived from this compound or peuruthenicin, have revealed promising anticoagulant activity in vivo. Specifically, coumarin-dihydrofurocoumarin hybrids linked with a 1,2,3-triazole ring (compounds 20 and 22 in the study) demonstrated significant anticoagulant effects, exhibiting prothrombin time (PT) values comparable to the reference drug warfarin (B611796) at a dose of 100 mg/kg in mice. nih.gov
Molecular docking studies conducted on these this compound-derived bicoumarins provided insights into their potential mechanism of action, suggesting a binding mode with coagulation factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin into thrombin, which in turn converts fibrinogen to fibrin, leading to clot formation. nih.govresearchgate.netmdpi.com The ability of these compounds to inhibit FXa indicates their potential to interfere with the intrinsic and common pathways of blood coagulation. While these specific active compounds are synthetic derivatives, their origin from this compound highlights the potential of the furanocoumarin scaffold for developing novel anticoagulant agents.
Table 3: Anticoagulant Activity of this compound Derivatives
| Compound Class | Origin/Derivation | In Vivo Activity | Target Coagulation Factor | Reference |
| Coumarin-dihydrofurocoumarin hybrids (e.g., compounds 20, 22) | Synthesized from this compound/peuruthenicin | Comparable PT values to warfarin (100 mg/kg in mice) | Coagulation Factor Xa (FXa) | nih.gov |
Pharmacokinetic and Metabolic Profiling of Peucedanin
Elucidation of Metabolic Pathways
The metabolic pathways for coumarins, including furanocoumarins like Peucedanin, typically involve biotransformation reactions aimed at increasing their hydrophilicity for easier elimination. For angular-type pyranocoumarins, which are major constituents of Peucedani Radix, primary metabolic pathways observed include oxidation, hydrolysis, and intra-molecular acyl migration. Glucuronidation has also been reported as a significant metabolic route um.edu.morsc.orgnih.govresearchgate.netscispace.comnih.govmdpi.comresearchgate.net.
These metabolic transformations are largely mediated by various enzyme systems. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 in human liver microsomes and CYP3A1/3A2 in rat liver microsomes, play a pivotal role in the oxidation of these compounds researchgate.netscispace.commdpi.comresearchgate.net. Hydrolysis reactions are often catalyzed by carboxylesterases nih.govnih.gov. Oxidation can be initiated at either the C-3' or C-4' substituent, while hydrolysis typically commences from the C-3' substituent nih.govresearchgate.net. The formation of metabolites in these pathways is frequently NADPH-dependent nih.govresearchgate.net.
Stereoselective Metabolic Transformations
Stereoselective metabolic transformations refer to the preferential metabolism of one enantiomer over another. While direct detailed evidence for stereoselective metabolism of this compound specifically in mammalian systems is not extensively documented in the provided literature, stereoselective biotransformations of this compound have been observed in studies utilizing fungi as biocatalysts tandfonline.com.
For other angular-type pyranocoumarins, such as (±)-praeruptorin A (PA), a major component of Peucedani Radix, stereoselective metabolism has been demonstrated in both rat and human liver microsomes um.edu.monih.govscispace.comnih.govrsc.orgresearchgate.net. This stereoselectivity implies chiral discrimination in their metabolic fate and elimination nih.gov. For instance, the levorotatory form of praeruptorin A (lPA) was eliminated faster in rat liver microsomes than in human liver microsomes, exhibiting a greater species difference compared to the dextrorotatory form (dPA) nih.gov.
Identification and Characterization of Metabolites
The identification and characterization of metabolites are critical steps in understanding the metabolic fate of a compound. This compound itself is a naturally occurring furanocoumarin, isolated from plants such as Peucedanum tauricum nih.gov. However, specific in vivo metabolites directly formed from this compound within mammalian biological systems are not extensively detailed in the current search results.
Studies on related coumarins, particularly praeruptorins, have successfully identified various metabolites. For example, (-)-cis-khellactone has been identified as a metabolite resulting from the hydrolysis of praeruptorin A nih.govresearchgate.netnih.govrsc.org. Other metabolites, such as (3'R, 4'R)-4'-angeloyl-khellactone and (3'R, 4'R)-3'-angeloyl-khellactone, have also been isolated and characterized from the incubation of praeruptorin A in rat plasma nih.gov. These identifications are typically achieved through advanced analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) analysis, which provide detailed structural information on the parent compounds and their transformed products nih.govresearchgate.netnih.govrsc.orgrsc.orgacs.org.
In Vivo Pharmacokinetic Characterization (Absorption, Distribution, Elimination)
In vivo pharmacokinetic characterization describes how a compound behaves within a living organism, encompassing its absorption, distribution, metabolism, and excretion (ADME) wuxiapptec.com. This includes parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), half-life, clearance, and volume of distribution europa.eueuropeanreview.org.
Comprehensive in vivo pharmacokinetic data specifically for this compound in mammalian models, detailing parameters like Cmax, Tmax, AUC, and half-life, are not explicitly provided in the current search results. While general principles of pharmacokinetics apply to all xenobiotics, and this compound is a furanocoumarin, detailed ADME profiles necessitate specific experimental investigations wuxiapptec.comresearchgate.net.
For other pyranocoumarins from Peucedanum species, such as praeruptorin D, in vivo pharmacokinetic studies in rats have indicated a two-compartment pharmacokinetic model, characterized by a rapid distribution phase followed by a slower elimination phase nih.gov. The extensive metabolism observed for khellactone (B107364) derivatives often leads to poor oral bioavailability, which can impact their clinical performance mdpi.com.
Structure-Metabolism Relationship Investigations
Structure-metabolism relationship (SMR) investigations aim to elucidate how the chemical structure of a compound influences its metabolic fate. This understanding is crucial for predicting metabolism and designing compounds with desirable pharmacokinetic properties mdpi.com.
For a broad range of coumarins, including khellactone derivatives (KDs) and angular-type pyranocoumarins (APs), several structural features have been identified as determinant roles in their metabolic profiles mdpi.comresearchgate.netresearchgate.net. These include the compound's polarity, the presence and nature of acyl groups substituted at the C-3' and C-4' positions, and the stereochemical configuration at these chiral centers mdpi.comresearchgate.netresearchgate.net. For instance, the position of substituents can dictate where oxidation or hydrolysis reactions are initiated nih.govresearchgate.net.
While these SMR principles provide a general framework for understanding coumarin (B35378) metabolism, specific detailed SMR investigations focusing exclusively on this compound's unique furanocoumarin structure and its direct influence on its metabolic pathways are not explicitly detailed in the provided search results. However, its furanocoumarin core and substituents would undoubtedly play a role in directing its metabolic transformations, similar to other coumarin derivatives.
Structure Activity Relationship Sar and Computational Studies of Peucedanin and Its Derivatives
Empirical SAR Correlations with Biological Activities
Empirical SAR studies on peucedanin and its derivatives have revealed significant correlations between their chemical structures and diverse biological activities, particularly in the realm of antibacterial and anticoagulant effects. For coumarin-1,2,3-triazole hybrids, which include derivatives of this compound, the nature of substituents and the length of alkyl spacers at positions 1 and 4 of the triazole ring profoundly influence their antimicrobial potency nih.gov. For instance, morpholinylmethyl- and piperazinylmethyl-containing hybrids demonstrated greater potency compared to those incorporating a phthalimidomethyl moiety nih.gov.
Furthermore, the antibacterial activity of these hybrids is also affected by the length of the spacer and the type of substituent (hydrogen, hydroxyl, or methoxy) at the 6 and 8 positions of the coumarin (B35378) core, with the order of contribution being H > OMe > OH nih.govmdpi.com. Specifically, 3-substituted coumarin analogues featuring bromine and aryl(hetaryl)substituents have exhibited promising antibacterial activity nih.govmdpi.com. A notable example is the coumarin-2,3-dihydrofurocoumarin hybrid 37c, which showed high selectivity against Bacillus subtilis and Escherichia coli nih.govmdpi.comresearchgate.net.
In the context of genotoxicity, this compound itself and a derivative, compound 11, have shown reliable genotoxic properties, primarily through the formation of DNA cross-links researchgate.netresearchgate.net. However, modifications to the furocoumarin structure can neutralize these genotoxic effects, with the polyaromatic molecular core playing a key role in stacking interactions with DNA researchgate.netresearchgate.net.
Regarding anticoagulant activity, certain bicoumarins derived from this compound, specifically 1,2,3-triazole-linked coumarin-dihydrofurocoumarin hybrids (compounds 20 and 22), have demonstrated anticoagulant effects comparable to warfarin (B611796) in in vivo studies mdpi.comnih.gov. While not directly this compound, some modified praeruptorin A derivatives (also furanocoumarins from Peucedanum species) have exhibited calcium antagonist activity, albeit less potent than praeruptorin A nih.govresearchgate.net.
Influence of Structural Modifications on Bioactivity (e.g., Triazole Ring, Aromatic Substituents)
Structural modifications, such as the incorporation of a triazole ring or changes to aromatic substituents, significantly impact the bioactivity of this compound derivatives. The insertion of a triazole ring into various organic core molecules, including coumarins, has been observed to enhance antimicrobial activities mdpi.commdpi.com. In silico studies indicate that the triazole ring, alongside the coumarin moiety, forms crucial hydrogen bonding interactions with target enzymes, contributing to increased antimicrobial potency mdpi.com.
For certain khellactone (B107364) coumarin derivatives (related to this compound), aromatic acyl substitutions have been found to be more active than aliphatic acyls in modulating P-glycoprotein (Pgp) nih.gov. Methoxy (B1213986) substitution on aromatic rings can also significantly enhance the interaction with Pgp and influence its multidrug resistance (MDR) reversing action nih.gov. The specific nature of the substituent on the triazole ring (e.g., alkylamide, alkylpeptide) also dictates the activity of 3-substituted coumarin derivatives nih.gov. Furthermore, the presence of a carboxy function, as seen in coumarin-benzoic acid hybrids like compounds 4c and 42c, facilitates hydrogen bond formation with proteins such as MurB, contributing to their antibacterial properties nih.govmdpi.com.
Enantioselective Activity and Stereochemical Considerations
While specific enantioselective activity data for this compound itself is limited in the current literature, studies on closely related angular-type pyranocoumarins, such as praeruptorins isolated from Peucedanum species, highlight the importance of stereochemistry in their biological activities nih.govscispace.comresearchgate.netmdpi.com. For instance, dextrorotatory (+) isomers of praeruptorin A and B are naturally more abundant than their levorotatory (−) enantiomers nih.gov.
Furthermore, the stereochemistry of (+)-oxythis compound (a derivative of this compound) and its hydrate (B1144303) has been deduced as R, with their interconversion proceeding stereospecifically, retaining the configuration at the chiral center gla.ac.uk. These findings suggest that stereochemical considerations are likely relevant for the biological activity and interactions of this compound and its derivatives, emphasizing the need for enantiospecific methods in their study and quality control scispace.comresearchgate.netmdpi.com.
Molecular Docking and In Silico Mechanistic Predictions
Molecular docking and in silico mechanistic predictions are crucial tools for understanding the binding modes and affinities of this compound and its derivatives with various biological targets.
Molecular docking studies have been extensively utilized to elucidate the interactions of this compound derivatives with a range of protein targets:
MurB: Active coumarin-1,2,3-triazole hybrids, including those derived from this compound (e.g., 4a–c, 37c, 42a,c), have been docked against the Staphylococcus aureus MurB protein (PDB ID 1HSK) nih.govmdpi.comresearchgate.netljmu.ac.ukmdpi.comscienceopen.com. These computational results align well with in vitro antibacterial activity, indicating that these compounds strongly interact with MurB, exhibiting minimum binding energies ranging from -8.416 to -8.983 Kcal/mol nih.gov. The binding is stabilized by numerous hydrogen bonds formed with polar amino acids in the FAD binding site and stacking interactions involving aromatic cycles nih.gov.
Coagulation Factor Xa (FXa): Docking studies have been performed to investigate the binding mode of bicoumarins, including those obtained from furocoumarin this compound, with coagulation factor Xa (PDB ID 2w26) mdpi.comnih.govmdpi.comproteopedia.orgbiorxiv.org. This research contributes to understanding their anticoagulant properties.
Carbonic Anhydrases (CA): Coumarin-based derivatives, including coumarin-triazole hybrids (a class that this compound derivatives belong to), have been designed and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII researchgate.netresearchgate.netmdpi.comsemanticscholar.orgmdpi.comekb.egnih.govunich.it. Molecular docking studies have predicted strong binding affinities and elucidated their interactions with the Zn2+ ion in the active site and surrounding amino acid residues researchgate.netmdpi.comsemanticscholar.orgmdpi.comekb.egnih.govunich.it.
Acetylcholinesterase (AChE): Oxythis compound, a derivative of this compound, has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, and molecular docking studies have shown good binding scores with the enzyme researchgate.netresearchgate.netscienceopen.com. Other khellactone-type coumarins from Peucedanum japonicum (a related plant species) have also demonstrated AChE inhibitory activities with high binding affinities in docking simulations nih.gov.
Monoamine Oxidase A (MAO-A): While direct docking studies for this compound itself with MAO-A are not explicitly detailed, coumarin derivatives in general have been investigated as MAO inhibitors, with some showing selective MAO-B inhibition mdpi.commdpi.comscienceopen.comunich.itnih.govnih.gov. Molecular docking calculations have provided insights into their binding modes mdpi.commdpi.comscienceopen.comunich.itnih.govnih.gov.
SARS-CoV Main Protease (Mpro): this compound has been computationally docked with the SARS-CoV main protease (Mpro, PDB ID 6Y84), exhibiting a favorable binding energy of -7.26 kcal/mol researchgate.net.
It is important to note that direct molecular docking studies for this compound or its derivatives with Estrogen Receptors (ERα/β), Quinone Reductase 1 (NQO1), Testosterone 17β-Dehydrogenase 3 (HSD17B3), and NFκβ Subunit p105 were not explicitly found in the provided search results. While the broader class of coumarins or other compounds from Peucedanum species might have been studied against these targets, the focus here is strictly on this compound and its direct derivatives.
Computational methods are also employed to predict binding affinities and to simulate the dynamic behavior of ligand-protein complexes. For the MurB protein, this compound derivatives exhibited minimum binding energies ranging from -8.416 to -8.983 Kcal/mol, indicating strong binding affinities nih.gov. This compound's binding energy with the SARS-CoV Mpro was predicted to be -7.26 kcal/mol researchgate.net.
Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic interactions and stability of the ligand-protein complex over time. For instance, MD simulations have been used to explore the binding details of various compounds with targets like MAPK1 fip.org. Similarly, for cis-khellactone (a pyranocoumarin (B1669404) related to this compound), molecular docking and dynamics simulations have illustrated its binding pose within the active site of soluble epoxide hydrolase (sEH), suggesting that binding is largely dependent on specific loops within the active site nih.govrsc.org. In general, MD simulations serve to confirm the stability of the binding results obtained from docking studies nih.gov.
Biosynthetic Pathways and Chemical Synthesis of Peucedanin and Its Analogs
Proposed Biosynthetic Routes of Peucedanin in Plants
The biosynthesis of this compound, an angular furanocoumarin, is a multi-step process involving the modification of a simple coumarin (B35378) skeleton. The formation of the characteristic furan (B31954) ring is a critical part of the pathway, which begins with the prenylation of the coumarin core. nih.gov
The proposed biosynthetic route involves the following key stages:
Prenylation: The pathway initiates with the prenylation of the simple coumarin umbelliferone (B1683723) (7-hydroxycoumarin). This reaction is catalyzed by prenyltransferases (PTs). nih.gov Depending on the specific enzyme and the position of the prenyl group addition, either a linear or an angular precursor is formed. For this compound, an angular substitution is required. This step creates a key intermediate for the subsequent cyclization. nih.gov
Cyclization: The prenylated intermediate undergoes cyclization to form the furan ring. This crucial step is catalyzed by novel CYP450 cyclases. nih.gov Biochemical analyses suggest that the mechanism involves an acid/base-assisted epoxide ring opening, which contributes to the enzyme-catalyzed refactoring of the tetrahydrofuran (B95107) ring. nih.gov This cyclization establishes the fundamental skeleton of the furanocoumarin. nih.gov
Chemical Synthesis of this compound Derivatives and Analogues
The chemical synthesis of this compound derivatives and analogues is an active area of research, driven by the desire to create novel compounds with potentially enhanced or modified biological activities. Synthetic strategies often focus on building hybrid molecules where the furocoumarin core is linked to other chemical moieties. These syntheses frequently employ modern catalytic methods to achieve efficient and selective bond formation.
Synthetic Methodologies for Furocoumarin Hybrid Construction
Advanced synthetic methodologies are employed to construct complex furocoumarin derivatives. These methods allow for the precise introduction of various substituents and the fusion of the furocoumarin scaffold with other heterocyclic systems.
Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of substituted coumarins. nih.gov The Suzuki-Miyaura coupling, for example, is an effective method for the arylation of coumarins. This reaction involves the coupling of a coumarin halide (such as 3-chlorocoumarin) with an arylboronic acid in the presence of a palladium catalyst. researchgate.net This approach allows for the synthesis of 3-arylcoumarins and can be adapted for creating more complex furocoumarin hybrids by functionalizing the core structure. researchgate.net These methods are valued for their functional group tolerance and are constantly being developed for greater efficiency and application to more complex structures. nih.gov
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. nih.gov This reaction forms a stable triazole ring by connecting a terminal alkyne to an azide (B81097). nih.gov In the context of furocoumarin synthesis, CuAAC is used to covalently link a furocoumarin unit (bearing either an azide or an alkyne functional group) to another molecule, creating a hybrid structure. nih.govrsc.org This methodology is exceptionally useful for bioconjugation and has been applied in medicinal chemistry to create complex molecular architectures from simpler building blocks. nih.govjenabioscience.com
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly versatile method used extensively in the synthesis of natural products and complex molecules. wikipedia.orglibretexts.org In furocoumarin synthesis, the Sonogashira coupling can be used to introduce alkynyl groups onto the coumarin ring system. A one-pot strategy has been developed for the rapid assembly of 4H-furo[3,2-c]chromen-4-ones (a class of furocoumarins) from 3-bromo-4-acetoxycoumarins and terminal alkynes. nih.gov This process involves a Pd/Cu-catalyzed alkynylation followed by an intramolecular hydroalkoxylation to form the furan ring. nih.gov The reaction is typically carried out under mild conditions, such as at room temperature, with an amine base that also serves as the solvent. wikipedia.org
Table of Synthetic Methodologies
| Methodology | Catalyst System | Reactants | Bond Formed | Application in Furocoumarin Synthesis |
|---|---|---|---|---|
| Suzuki Cross-Coupling | Palladium Complex | Coumarin Halide + Arylboronic Acid | Carbon-Carbon (Aryl-Coumarin) | Synthesis of 3-arylcoumarins and derivatives. researchgate.net |
| Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Azide + Terminal Alkyne | 1,2,3-Triazole Ring | Linking furocoumarin moieties to other molecules to form hybrids. nih.govrsc.org |
| Sonogashira Coupling | Palladium Complex + Copper(I) | Aryl/Vinyl Halide + Terminal Alkyne | Carbon-Carbon (Aryl-Alkyne) | Introduction of alkynyl groups and one-pot synthesis of the furocoumarin ring system. wikipedia.orgnih.gov |
Translational Research Perspectives and Future Directions for Peucedanin
Preclinical Efficacy Studies in Relevant Biological Models (e.g., Zebrafish Larvae, Murine Models)
To bridge the gap between in vitro discoveries and human clinical trials, preclinical studies in whole-organism models are indispensable. Zebrafish (Danio rerio) and various murine (mouse) models are instrumental in this phase of research, offering insights into a compound's efficacy, mechanism of action, and potential for toxicity in a living system.
Zebrafish Larvae Models
The zebrafish has emerged as a powerful vertebrate model for the preclinical screening of drug candidates. nih.gov Its key advantages include rapid development, optical transparency of embryos (allowing for visual assessment of developing organs), and physiological conservation with mammals, making it suitable for large-scale, high-throughput screening. nih.govnih.govresearchgate.net For a compound like Peucedanin with known anti-inflammatory properties, zebrafish models of inflammation are particularly relevant. These models can be used to assess the compound's ability to modulate immune cell response and inflammatory pathways in a complex, intact organism.
Murine Models
Murine models are a cornerstone of preclinical research, allowing for in-depth investigation of disease pathology and therapeutic response. nih.govenvigo.com Given this compound's demonstrated biological activities, several types of murine models are relevant for evaluating its efficacy.
Models of Inflammation: To assess anti-inflammatory potential, researchers commonly use models such as carrageenan-induced paw edema, which mimics the acute inflammatory response. scielo.br Another established method is the croton oil-induced ear edema model for skin inflammation. nih.gov In these models, the efficacy of a compound is measured by its ability to reduce swelling and inhibit the infiltration of inflammatory cells. scielo.brnih.gov Chronic inflammation can be studied using the cotton-pellet granuloma model, which evaluates the effect of a substance on the formation of granulomatous tissue. scielo.br
Cancer Xenograft Models: For evaluating anti-cancer activity, xenograft models are widely used. nih.govantineo.fr These involve implanting human tumor cells either subcutaneously or orthotopically (into the corresponding organ) in immunocompromised mice. antineo.frnih.gov The subsequent tumor growth, progression, and metastasis can be monitored. researchgate.net The response of these human-derived tumors to treatment with a compound like this compound provides critical data on its in vivo anti-proliferative and anti-metastatic potential. researchgate.net
The table below summarizes common preclinical models relevant for testing the bioactivities of this compound.
| Model Organism | Model Type | Disease/Process Studied | Key Outcomes Measured |
| Zebrafish | Inflammation Models | Acute Inflammation, Immune Response | Immune cell migration, expression of inflammatory markers |
| Zebrafish | Toxicology Models | General Toxicity, Cardiotoxicity, Neurotoxicity | Survival, hatching rates, morphological defects, heart rate, locomotion |
| Mouse | Carrageenan-Induced Paw Edema | Acute Inflammation | Reduction in paw swelling, inflammatory cytokine levels |
| Mouse | Croton Oil-Induced Ear Edema | Skin Inflammation | Reduction in ear swelling, myeloperoxidase (MPO) activity |
| Mouse | Cotton-Pellet Granuloma | Chronic Inflammation | Weight of granuloma tissue, levels of inflammatory mediators (e.g., IL-1β) |
| Mouse | Human Tumor Xenograft | Cancer | Inhibition of tumor volume and weight, survival rates, biomarkers of apoptosis and metastasis |
Therapeutic Potential Across Disease States
In vitro and early preclinical data suggest that this compound may have therapeutic applications across a spectrum of diseases, primarily leveraging its anti-inflammatory, anti-cancer, and neuroprotective properties.
Oncology: this compound has shown cytotoxic activity against various cancer cell lines, including Ehrlich's tumor cells and human carcinoma lines like HepG2 and HeLa. anexib.com Its anti-cancer effects are linked to the induction of apoptosis (programmed cell death). anexib.com Plant extracts from the Peucedanum genus, rich in coumarins, have been found to inhibit the invasion of human colorectal cancer cells, suggesting a potential role in preventing metastasis. mdpi.com
Inflammatory Disorders: The traditional use of plants from the Peucedanum genus for treating inflammatory conditions is supported by modern pharmacological studies. nih.govmdpi.com Coumarins, including this compound, are key contributors to these anti-inflammatory effects. nih.gov The mechanisms involve modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Neurodegenerative Diseases: There is a growing interest in the neuroprotective effects of natural compounds. researchgate.net While research on this compound is still emerging in this area, related coumarins and extracts from Peucedanum praeruptorum have demonstrated neuroprotective activities in preclinical models. antineo.fr These effects are often attributed to their ability to counteract oxidative stress and neuroinflammation, which are key pathological processes in diseases like Alzheimer's and Parkinson's. researchgate.net
Cardiovascular Conditions: Certain compounds from the Peucedanum genus have been utilized in the management of cardiovascular diseases. envigo.com The beneficial cardiovascular effects of related plant-derived compounds, such as flavonoids, are often linked to their antioxidant properties and their ability to improve endothelial function and lipid profiles. nih.gov
Infectious Diseases: A significant finding is this compound's ability to act as a resistance modulator in bacteria. It has been shown to inhibit efflux pumps in Mycobacterium smegmatis, a model organism for tuberculosis. nih.gov This action could potentially restore the effectiveness of antibiotics that are otherwise expelled by resistant bacteria.
The diverse therapeutic potential of this compound is summarized in the table below.
| Disease State | Potential Therapeutic Action | Underlying Mechanism(s) |
| Cancer | Anti-proliferative, Anti-invasive | Induction of apoptosis, Inhibition of cancer cell invasion and migration |
| Inflammatory Disorders | Anti-inflammatory | Modulation of inflammatory pathways (e.g., NF-κB), Inhibition of pro-inflammatory enzymes and cytokines |
| Neurodegenerative Diseases | Neuroprotective | Antioxidant effects, Anti-neuroinflammatory activity |
| Cardiovascular Diseases | Cardioprotective | Antioxidant properties, Improvement of endothelial function |
| Infectious Diseases | Antibiotic Adjuvant / Resistance Modulator | Inhibition of bacterial efflux pumps |
Research Gaps and Future Investigative Avenues
Despite promising in vitro results, the translational path for this compound is in its early stages. Several research gaps need to be addressed to advance its development as a potential therapeutic agent. A primary need is for comprehensive pharmacological studies to elucidate its specific molecular mechanisms of action and to confirm its efficacy in the types of preclinical animal models described previously. nih.govantineo.fr Further investigation is required to understand the structure-activity relationships of this compound and related coumarins, which could guide the synthesis of more potent derivatives. mdpi.com
A significant challenge for many natural hydrophobic compounds like this compound is poor water solubility and low bioavailability, which can limit their therapeutic efficacy in vivo. Nanotechnology offers promising strategies to overcome these limitations. mdpi.com Developing novel drug delivery systems (DDS) can improve solubility, stability, and targeted delivery of natural agents. mdpi.com
Potential nanoscale platforms for this compound could include:
Nanomicelles: Amphiphilic copolymers can self-assemble into nanomicelles that encapsulate hydrophobic drugs like curcumin, enhancing their solubility, cellular uptake, and anti-inflammatory effects. nih.gov This approach could be adapted for this compound.
Graphene Oxide Platforms: Graphene oxide can serve as a nanocarrier for natural substances, and these novel DDS have shown potential for various biomedical applications. mdpi.com
Polymeric Nanoparticles: Encapsulating a therapeutic agent within biocompatible polymeric nanoparticles can protect it from degradation, allow for prolonged release, and improve its pharmacokinetic profile. mdpi.com
Investigating such nanoformulations for this compound represents a critical future research avenue to enhance its therapeutic potential.
Drug resistance is a major obstacle in the treatment of both cancer and infectious diseases. A compelling future direction for this compound research lies in its potential to counteract these resistance mechanisms. As previously noted, this compound can inhibit efflux pumps, which are membrane proteins that actively expel therapeutic agents from both bacterial and cancer cells, thereby conferring resistance. nih.gov
By blocking these pumps, this compound could be used as an adjuvant therapy to re-sensitize resistant pathogens or cancer cells to existing drugs. nih.gov This resistance-modulatory effect is a highly valuable property. Future studies should aim to:
Elucidate the precise mechanism by which this compound inhibits different types of efflux pumps.
Evaluate its efficacy as a resistance modulator in combination with various antibiotics against multidrug-resistant bacteria.
Investigate its potential to reverse multidrug resistance in cancer chemotherapy, a known issue in oncology.
Analytical Methods for Research and Quality Control of Peucedanin in Complex Matrices
Quantitative Analysis of Peucedanin and Related Coumarins
Quantitative analysis of this compound and related coumarins primarily relies on high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) coupled with various detectors, most commonly diode-array detection (DAD) or ultraviolet (UV) detection. These methods enable simultaneous determination and precise quantification of multiple coumarins within complex mixtures.
For instance, a rapid reversed-phase HPLC (RP-HPLC) method has been utilized for the determination of furanocoumarins, including this compound, in methanolic extracts of Peucedanum tauricum Bieb. HPLC separation was achieved on a C18 analytical column using methanol-water or acetonitrile-water gradients as the mobile phase, with diode-array detection performed between 220 and 400 nm, and quantitative analysis specifically at 320 nm. Calibration plots for this compound showed linearity in the range of 0.01–0.2 mg/mL researchgate.net. This compound has been identified as a predominant coumarin (B35378) compound in the reproductive organs of P. tauricum, with concentrations of 5.04 mg/g dry weight in flowers, 13.58 mg/g dry weight in immature fruits, and 13.51 mg/g dry weight in mature fruits researchgate.net.
UPLC offers advantages over conventional HPLC, including reduced analysis time and higher column efficiency, leading to improved compound identification and quantitative analysis akjournals.com. A sensitive HPLC-DAD-MS method has been developed for the simultaneous identification and quantification of main coumarins, including oxythis compound, imperatorin, and ostruthol, in Peucedanum ostruthium (L.) Koch. This method employed an Acclaim C18 column with an acetonitrile-water gradient modified with 0.01% acetic acid researchgate.net.
In another study, this compound was found to be the most abundant coumarin in crude dichloromethane (B109758) extracts of Peucedanum luxurians fruits, reaching a concentration of 4563.94 ± 3.35 mg/100 g. HPLC-DAD was used for this quantitative analysis, with calibration curves and detection/quantification limits established unige.ch.
Data from quantitative analysis of this compound and related coumarins in Peucedanum tauricum fruits:
| Compound | Concentration in Flowers (mg/g dry wt) | Concentration in Immature Fruits (mg/g dry wt) | Concentration in Mature Fruits (mg/g dry wt) |
| This compound | 5.04 | 13.58 | 13.51 |
| 8-Methoxythis compound | 0.55 - 1.02 (in leaves) | Not specified for fruits | Not specified for fruits |
| Total Furanocoumarins | 8.31 | 20.49 | 21.30 |
| Note: Data for 8-methoxythis compound in fruits not explicitly provided in the source; range for leaves is given. Total furanocoumarins include this compound and others. researchgate.net |
Advanced Purity Assessment and Identity Confirmation
Confirming the identity and assessing the purity of this compound involves a combination of advanced spectroscopic and spectrometric techniques. Single crystal X-ray diffraction is considered the definitive method for establishing the absolute structure of a compound, as demonstrated for this compound isolated from Peucedanum tauricum Bieb. researchgate.net.
Other crucial techniques for identity confirmation and purity assessment include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are extensively used for complete assignment of carbon and hydrogen atoms, providing detailed structural information and confirming the molecular skeleton researchgate.netd-nb.infoscirp.org. For instance, extensive 1D and 2D NMR data enabled the complete assignment of carbon atoms in the this compound molecule researchgate.net.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Electron Ionization Mass Spectrometry (EI-MS), provides precise molecular weight information and characteristic fragmentation patterns, which are vital for structural elucidation and confirmation of the compound's identity researchgate.netd-nb.info. EI-MS has shown typical fragmentation patterns for methoxyfuranocoumarins like this compound researchgate.net. LC-MS systems are also used for tentative qualitative analysis unige.ch.
Infrared (IR) Spectroscopy: Techniques like sATR-FTIR (attenuated total reflectance Fourier-transform infrared) spectroscopy provide information about functional groups present in the molecule and can confirm intermolecular interactions, such as hydrogen bonding researchgate.netscirp.org.
Ultraviolet (UV) Spectroscopy: UV-DAD analysis is commonly used for preliminary identification and characterization of coumarin-like compounds based on their characteristic UV absorption spectra researchgate.netakjournals.comscirp.org.
For example, this compound isolated from P. tauricum fruits was characterized by high-resolution EI-MS, sATR-FTIR, and 2D NMR spectroscopic techniques, confirming its furanocoumarin structure and typical fragmentation pattern researchgate.net.
Method Validation for Robustness and Reproducibility
Method validation is a critical step to ensure that analytical procedures for this compound and related compounds are reliable, accurate, and reproducible. Key validation parameters, often guided by international guidelines such as those from the International Council for Harmonisation (ICH), include:
Linearity: Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. Calibration curves for methoxycoumarins, including this compound, have shown high linearity with R² values typically ≥ 0.9998 mdpi.com.
Accuracy: Assesses the closeness of test results to the true value. Recovery studies are performed by spiking known amounts of analyte into samples. Average recoveries for coumarins in Peucedanum decursivum Radix, for example, ranged from 90.19% to 106.42% researchgate.net.
Precision: Evaluates the agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision, different analysts/equipment). Relative standard deviation (RSD) values for precision are typically low, often less than 6% unige.chresearchgate.netsemanticscholar.org. For instance, RSD for this compound in fruit extracts was reported to be lower than 6.05% unige.ch.
Specificity: Confirms that the method can accurately measure the analyte in the presence of other components in the matrix.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) unige.chsemanticscholar.org. LOD and LOQ are typically determined at signal-to-noise ratios of about 3 and 10, respectively semanticscholar.org.
Robustness: Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
An HPLC-DAD method developed for the simultaneous determination of coumarins in Angelica decursiva and Peucedanum praeruptorum was fully validated for linearity, accuracy, precision, recovery, and LOD/LOQ, demonstrating its robustness and reproducibility semanticscholar.orgresearchgate.net.
Chemical Profiling and Quality Control in Botanical Samples
Chemical profiling and quality control of this compound in botanical samples are essential for standardizing herbal medicines and ensuring their consistent quality. This involves comprehensive analysis of the coumarin composition within plant extracts.
Techniques like UPLC-Q/TOF-MS and HPLC-DAD are widely applied for both qualitative and quantitative characterization of active coumarins in various forms of Peucedani Radix (roots of Peucedanum praeruptorum Dunn). This allows for the identification of numerous coumarins, including simple coumarins, furanocoumarins, and pyranocoumarins nih.gov. For example, 53 coumarins were identified or putatively characterized in different forms of Peucedani Radix using UPLC-Q/TOF-MS nih.gov.
Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE) are often employed for efficient extraction of coumarins from plant materials, ensuring maximum recovery in a short time with minimal solvent volume unige.chmdpi.com. Subsequent analysis by HPLC-DAD-ESI-MS is used for identification and quantitative analysis of compounds like this compound, 8-methoxythis compound, and bergapten (B1666803), allowing for calculation of isolation efficiency mdpi.comresearchgate.net.
Comparative analysis of coumarin profiles in different parts of plants like Peucedanum japonicum using UPLC-QTof MS has shown distinct metabolite compositions among flowers, roots, leaves, and stems, highlighting the importance of chemical profiling for quality assessment mdpi.com.
Identification and Characterization in Biological Specimens (e.g., Plasma, Urine, Feces)
The identification and characterization of this compound and its metabolites in biological specimens are crucial for pharmacokinetic and metabolomic studies. Bioanalytical methods often involve sophisticated sample preparation techniques to handle the complexity of biological matrices and overcome matrix effects.
Common sample preparation approaches include:
Protein Precipitation (PP): A simple and rapid method to remove proteins from plasma or other biological fluids.
Liquid-Liquid Extraction (LLE): Used to extract analytes from aqueous biological samples into an immiscible organic solvent.
Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate analytes from complex matrices, often providing cleaner extracts.
Following extraction, advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are indispensable for sensitive and specific detection and quantification of this compound and its metabolites. For instance, pharmacokinetic evaluations of Peucedani Radix extracts have been achieved using online solid-phase extraction-chiral LC-MS/MS, indicating the importance of monitoring enantiomers separately due to potential enantioselective activity um.edu.mo. While specific data on this compound in biological fluids is limited in the provided context, the general approach for coumarins in Peucedani Radix involves such advanced LC-MS/MS methods for metabolic and pharmacokinetic investigations um.edu.mo.
Application of Advanced Mass Spectrometry Techniques for Complex Mixture Analysis (e.g., UPLC-Q/TOF-MS, Hybrid Triple Quadrupole-Linear Ion Trap MS, MALDI-TOF-MSI)
Advanced mass spectrometry techniques are paramount for the comprehensive analysis of this compound in complex mixtures, offering high sensitivity, selectivity, and structural elucidation capabilities.
UPLC-Q/TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This technique combines the high-resolution separation power of UPLC with the accurate mass measurement and fragmentation capabilities of Q/TOF-MS. It is widely used for qualitative and quantitative characterization, as well as for identifying and putatively characterizing a large number of coumarins in complex botanical extracts nih.govmdpi.com. UPLC-Q/TOF-MS allows for the identification of numerous coumarins and their tentative characterization based on accurate mass and fragmentation patterns nih.gov.
Hybrid Triple Quadrupole-Linear Ion Trap MS (QqQ-LIT MS or LC-MS/MS): This hybrid system offers excellent sensitivity and selectivity for targeted quantitative analysis and structural elucidation. The triple quadrupole (QqQ) is ideal for multiple reaction monitoring (MRM) for quantification, while the linear ion trap (LIT) provides enhanced fragmentation capabilities for structural confirmation. A heart-cut two-dimensional achiral-chiral liquid chromatography combining triple quadrupole-linear ion trap mass spectrometry (2D LC-MS/MS) has been developed for simultaneous enantiospecific quantification of coumarins, including those with chiral centers, in Peucedani Radix um.edu.monih.gov. This system is considered an ideal tool for quality control of complex matrices containing both achiral and chiral components nih.gov.
MALDI-TOF-MSI (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry Imaging): While not explicitly detailed for this compound in the provided snippets, MALDI-TOF-MSI is a powerful technique for visualizing the spatial distribution of compounds, including natural products, directly within plant tissues or biological samples. This technique provides insights into the localization of this compound within different parts of a plant or its distribution in biological tissues, offering a complementary dimension to traditional bulk analysis.
An "authentic compound-free strategy" has been proposed for the simultaneous determination of primary coumarins in Peucedani Radix using offline high-performance liquid chromatography-nuclear magnetic resonance spectroscopy-tandem mass spectrometry (LC-NMR-MS/MS). This integrated strategy involves semi-preparative LC for fractionation, followed by parallel LC-accurate MS/MS and quantitative ¹H NMR spectroscopy for qualitative and quantitative data acquisition. This approach enables unambiguous identification and absolute quantification of compounds even without external reference standards nih.gov.
Broader Research Context of Peucedanin Within the Peucedanum Genus
Comprehensive Phytochemical Analysis of Peucedanum Species
Phytochemical studies of the Peucedanum genus have identified a diverse array of chemical compounds. The primary constituents are coumarins, which are categorized into simple coumarins, furanocoumarins (both linear and angular types), and pyranocoumarins. nih.govnih.gov In addition to coumarins, these plants also contain flavonoids, phenolics, terpenoids, organic acids, and sterols. nih.govnih.govdocksci.com
Peucedanum praeruptorum Dunn, in particular, is a well-studied species from which over 119 distinct phytochemicals have been isolated. nih.gov The most abundant bioactive metabolites in this species are angular pyranocoumarins, such as praeruptorins A and B. nih.gov Other species like Peucedanum japonicum are known to contain compounds such as chlorogenic acid and rutin as major antioxidant constituents. mdpi.com A comparative analysis of different parts of P. japonicum led to the tentative identification of 28 different coumarins, including three that were previously unreported in the genus. mdpi.comresearchgate.net Similarly, analysis of Peucedanum ostruthium (L.) Koch has identified the furanocoumarins oxypeucedanin, imperatorin, and isoimperatorin. researchgate.net
| Peucedanum Species | Compound Class | Identified Compounds | Reference |
|---|---|---|---|
| P. praeruptorum | Pyranocoumarins | Praeruptorin A, Praeruptorin B, Praeruptorin E | nih.govcabidigitallibrary.org |
| P. praeruptorum | Furanocoumarins, Simple Coumarins, Flavonoids, Organic Acids | Various | nih.gov |
| P. japonicum | Phenolic Acids, Flavonoids, Coumarins | Chlorogenic acid, Rutin, Peucedanol, Bergapten (B1666803), Isoimperatorin | mdpi.commdpi.com |
| P. ostruthium | Furanocoumarins | Oxythis compound, Ostruthol, Imperatorin, Isoimperatorin | researchgate.net |
Comparative Chemical Profiling of Peucedanum Varieties and Morphotypes
Significant variations in phytochemical content exist not only between different Peucedanum species but also among different varieties, morphotypes, and even different parts of the same plant.
A study on Peucedanum praeruptorum revealed distinct chemical differences among four forms of its roots: "earthworm head," "bamboo-like," taproots, and multi-branched roots. nih.gov Using UPLC-Q/TOF-MS, researchers identified 53 coumarins across these forms, with quantitative analysis showing that the wild "earthworm head" form had a higher content of active coumarins, while the cultivated "bamboo-like" form was a rich source of furanocoumarins. nih.gov
In Peucedanum japonicum, the chemical profile differs substantially between various plant organs. One analysis found that the aerial parts (leaves and stems) contain a richer array of bioactive compounds and exhibit superior antioxidant activity compared to the roots. mdpi.com A more detailed study comparing the flowers, roots, leaves, and stems of P. japonicum confirmed these differences, with principal component analysis showing clear metabolic discrimination among the parts. mdpi.comresearchgate.net The flowers, for instance, showed notable inhibitory activity against aldo-keto reductase AKR1C1. researchgate.net Furthermore, phenotypic traits such as stem and seed color in P. japonicum have been linked to the content of phytochemicals; plants with light red stems and those grown from dark brown seeds were found to have the highest levels of total polyphenols and flavonoids. mdpi.com
| Species | Comparison Basis | Higher Content Part/Morphotype | Key Findings | Reference |
|---|---|---|---|---|
| P. praeruptorum | Root Morphotype | Wild "earthworm head" | Higher overall content of active coumarins. | nih.gov |
| P. praeruptorum | Root Morphotype | Cultivated "bamboo-like" | Richer source of furanocoumarins. | nih.gov |
| P. japonicum | Plant Part | Aerial Parts (Leaves/Stems) | Richer in bioactive compounds and higher antioxidant activity than roots. | mdpi.com |
| P. japonicum | Plant Part | Flowers | Distinct coumarin (B35378) profile and notable bioactivity. | mdpi.comresearchgate.net |
| P. japonicum | Stem Color | Light Red | Highest total flavonoid content. | mdpi.com |
| P. japonicum | Seed Color | Dark Brown | Highest content of total polyphenols and flavonoids. | mdpi.com |
Impact of Developmental Stages on this compound Content
The biosynthesis and accumulation of coumarins, including this compound, in Peucedanum species are significantly influenced by the plant's growth and developmental phase. cabidigitallibrary.org Research on Peucedanum praeruptorum has demonstrated a clear correlation between developmental stages and the content of pyranocoumarins in different plant organs.
In one study, the highest concentration of coumarins in the roots was observed before the bolting stage. cabidigitallibrary.org Conversely, the content of specific compounds like Praeruptorin A, Praeruptorin B, and Praeruptorin E was found to be at its lowest in the roots after the flowering stage had concluded. cabidigitallibrary.org This variation in chemical content is linked to the differential expression of key enzyme genes involved in the coumarin biosynthesis pathway. The relative expression of these genes tends to decrease significantly in alignment with the reduction of coumarin content in the plant. cabidigitallibrary.org These findings highlight that the phenological state is a critical factor determining the phytochemical yield and profile of the plant. mdpi.com
Synergistic and Antagonistic Interactions with Co-occurring Phytochemicals
Consuming whole foods or plant extracts often produces enhanced effects compared to isolated dietary supplements, a phenomenon widely attributed to the interactive effects of co-existing phytochemicals. nih.gov Within a Peucedanum extract, this compound co-occurs with a multitude of other compounds, including other coumarins, flavonoids, and terpenoids. nih.govnih.gov These compounds can interact at various levels, such as by affecting bioavailability, targeting different cellular pathways, or modulating enzyme activity. mdpi.commdpi.com
For example, some combinations of phytochemicals can have a synergistic effect on antioxidant activity, significantly increasing the efficacy of protective enzymes. mdpi.com Conversely, other combinations can result in antagonism, where one compound may inhibit the absorption or activity of another. nih.govmdpi.com The final bioactivity of a Peucedanum extract is therefore a result of the intricate interplay among its many constituents.
Associated Microbiota and their Metabolic Interplay with Peucedanum Metabolites (e.g., Motilibacter peucedani)
The rhizosphere, the soil region immediately surrounding a plant's roots, hosts a complex community of microorganisms that can engage in metabolic interplay with the plant. This relationship is evident in the case of Peucedanum japonicum, from whose rhizosphere a novel actinomycete strain, Motilibacter peucedani, was first isolated. nih.govdsmz.de
Motilibacter peucedani is an aerobic, gram-positive, motile, rod-shaped bacterium. nih.gov Its discovery in the rhizosphere of P. japonicum on Mara Island, Republic of Korea, points to a specific ecological association. nih.gov While the precise metabolic interactions between M. peucedani and the host plant's metabolites have not been fully elucidated, the presence of specific microbes in the root zone suggests a co-evolved relationship. Plants release a variety of chemical compounds, known as root exudates, into the soil, which can influence the microbial community. In turn, these microbes can metabolize plant compounds, potentially affecting their bioavailability, transformation, or even the plant's own chemical synthesis. The existence of Motilibacter peucedani implies a potential role in the metabolism of compounds exuded by Peucedanum roots, which would include its diverse array of coumarins.
Q & A
Basic Research Questions
Q. How can researchers accurately identify and characterize Peucedanin in plant extracts?
- Methodological Answer : this compound identification requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection can isolate the compound from crude extracts, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) confirm its structure . For quantification, calibration curves using purified this compound standards are essential. Ensure solvent systems (e.g., methanol:water gradients) are optimized to resolve this compound from co-eluting coumarins .
Q. What are the recommended protocols for isolating this compound with high purity from natural sources?
- Methodological Answer : Start with solvent extraction (e.g., ethanol or dichloromethane) of dried plant material (e.g., Peucedanum species). Fractionate the crude extract via column chromatography using silica gel or Sephadex LH-20. Final purification can be achieved with preparative HPLC. Validate purity (>95%) using HPLC-PDA and compare retention times/spectral data to authenticated standards .
Q. Which in vitro bioassays are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer : For antimicrobial activity, use broth microdilution assays (e.g., MIC/MBC against Staphylococcus aureus). Cytotoxicity can be assessed via MTT or resazurin assays in cancer cell lines (e.g., HepG2). Include positive controls (e.g., doxorubicin) and solvent controls to distinguish compound-specific effects from artifacts .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported cytotoxicity across different cell lines?
- Methodological Answer : Conduct dose-response studies (e.g., 0.1–100 µM) with standardized cell viability assays (MTT/XTT) across multiple cell lines (cancer vs. non-cancerous). Control for variables like cell density, serum concentration, and incubation time. Use transcriptomic profiling (RNA-seq) to identify differential gene expression patterns linked to this compound sensitivity . Statistical analysis (ANOVA with post-hoc tests) must account for batch effects and biological replicates .
Q. What experimental strategies validate this compound’s role as a photosensitizing agent in photodynamic therapy (PDT)?
- Methodological Answer : Irradiate this compound-treated cells (e.g., HaCaT keratinocytes) with UVA (320–400 nm) and measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA). Compare outcomes to known photosensitizers (e.g., 8-methoxypsoralen). Include dark controls to exclude non-photoactivated cytotoxicity. Validate mechanisms using ROS scavengers (e.g., NAC) or inhibitors of apoptosis/autophagy .
Q. How can researchers address discrepancies in this compound’s pharmacokinetic (PK) profiles across animal models?
- Methodological Answer : Perform comparative PK studies in rodents (mice/rats) and zebrafish, administering this compound via oral and intravenous routes. Use LC-MS/MS to quantify plasma/tissue concentrations over time. Model data with non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Control for interspecies metabolic differences (e.g., cytochrome P450 activity) and diet-induced variability .
Q. What computational approaches predict this compound’s structure-activity relationships (SAR) for rational drug design?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model this compound’s binding to targets like DNA topoisomerases or COX-2. Validate predictions with mutagenesis assays or surface plasmon resonance (SPR). Quantum mechanical calculations (DFT) can optimize substituent effects (e.g., methoxy vs. isopropyl groups) on electronic properties and bioactivity .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze conflicting data on this compound’s antioxidant vs. pro-oxidant effects?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to separate antioxidant (e.g., DPPH scavenging) and pro-oxidant (e.g., lipid peroxidation) endpoints. Use threshold criteria (e.g., IC50 ratios) to classify dual activity. Meta-analyses of published datasets should account for assay heterogeneity (e.g., ABTS vs. FRAP) and dose ranges .
Q. What steps ensure reproducibility in this compound’s extraction and bioactivity studies?
- Methodological Answer : Document all protocols using the MIATE (Minimum Information About a Traditional Medicine Experiment) guidelines. Share raw chromatograms, NMR spectra, and assay data in public repositories (e.g., Zenodo). For cell-based studies, report passage numbers, mycoplasma testing, and culture conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
